2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine
Overview
Description
2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is a chemical compound with the molecular formula C12F21N3 . It is also known by other names such as tris heptafluoropropyl-s-triazine, s-triazine, 2,4,6-tris heptafluoropropyl, 2,4,6-tris heptafluoropropyl-1,3,5-triazine, tris perfluoropropyl-s-triazine, and 1,3,5-triazine .
Molecular Structure Analysis
The molecular weight of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is 585.119 g/mol . The InChI Key is KXQUYHRRCVECPV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The boiling point of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is 165 °C . The density is 1.716 g/mL at 25 °C . The refractive index is 1.311 .Scientific Research Applications
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Donor Engineering of Diphenylamine-Substituted Tris (2,4,6-Trichlorophenyl)Methyl Radicals
- Scientific Field : Materials Chemistry .
- Application Summary : This research focuses on tuning the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules and the related performance in further applications .
- Methods of Application : Different quantities of diphenylamine (DPA) units are incorporated into the tris (2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions .
- Results : Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .
-
Synthesis of 2,4,6-Tris(4-N-Isopropylamidinophenyl)Pyrimidine Trihydrochloride
- Scientific Field : Organic Chemistry .
- Application Summary : The synthesis of 2,4,6-tris (4- N -isopropylamidinophenyl)pyrimidine from 1,3-di (4-bromophenyl)propen-3-one and 4-bromobenzamidine is reported .
- Methods of Application : The synthetic route employed to make 2,4,6-tris (4- N -isopropylamidinophenyl)pyrimidine trihydro-chloride (5) is outlined in the research .
- Results : The key intermediate 2,4,6-tris (4-bromophenyl)pyrimidine (3) was obtained in good yield by base-promoted condensation .
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Fe II/III and Mn II Complexes Based on 2,4,6-Tris(2-Pyridyl)-Triazine
- Scientific Field : Inorganic Chemistry .
- Application Summary : The research focuses on the reaction of the polypyridyl ligand 2,4,6-tris (2-pyridyl)- s -triazine (tpt) with mono- and polynuclear Fe ( III) or Mn ( II) precursors .
- Methods of Application : The research uses various solvents and reaction conditions .
- Results : The results of the research are not specified in the snippet .
-
Donor Engineering of Diphenylamine-Substituted Tris (2,4,6-Trichlorophenyl)Methyl Radicals
- Scientific Field : Materials Chemistry .
- Application Summary : This research focuses on tuning the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules and the related performance in further applications .
- Methods of Application : Different quantities of diphenylamine (DPA) units are incorporated into the tris (2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions .
- Results : Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .
-
Tris(2,4,6-trifluorophenyl)borane: An Efficient Hydroboration Catalyst
- Scientific Field : Organic Chemistry .
- Application Summary : The metal-free catalyst tris(2,4,6-trifluorophenyl)-borane has demonstrated its extensive applications in the 1,2-hydroboration of numerous unsaturated reagents, namely alkynes, aldehydes and imines, consisting of a wide array of electron-withdrawing and donating .
- Methods of Application : The synthetic route employed to make tris(2,4,6-trifluorophenyl)-borane is outlined in the research .
- Results : The key intermediate 2,4,6-tris (4-bromophenyl)pyrimidine (3) was obtained in good yield by base-promoted condensation .
-
Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl
- Scientific Field : Organic Chemistry .
- Application Summary : An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .
- Methods of Application : In this multicomponent synthetic route, Lewis acids play an important role .
- Results : The results of the research are not specified in the snippet .
-
Donor Engineering of Diphenylamine-Substituted Tris (2,4,6-Trichlorophenyl)Methyl Radicals
- Scientific Field : Materials Chemistry .
- Application Summary : This research focuses on tuning the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules and the related performance in further applications .
- Methods of Application : Different quantities of diphenylamine (DPA) units are incorporated into the tris (2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions .
- Results : Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .
-
Tris(2,4,6-trifluorophenyl)borane: An Efficient Hydroboration Catalyst
- Scientific Field : Organic Chemistry .
- Application Summary : The metal-free catalyst tris(2,4,6-trifluorophenyl)-borane has demonstrated its extensive applications in the 1,2-hydroboration of numerous unsaturated reagents, namely alkynes, aldehydes and imines, consisting of a wide array of electron-withdrawing and donating .
- Methods of Application : The synthetic route employed to make tris(2,4,6-trifluorophenyl)-borane is outlined in the research .
- Results : The key intermediate 2,4,6-tris (4-bromophenyl)pyrimidine (3) was obtained in good yield by base-promoted condensation .
-
Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl
- Scientific Field : Organic Chemistry .
- Application Summary : An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .
- Methods of Application : In this multicomponent synthetic route, Lewis acids play an important role .
- Results : The results of the research are not specified in the snippet .
Safety And Hazards
properties
IUPAC Name |
2,4,6-tris(1,1,2,2,3,3,3-heptafluoropropyl)-1,3,5-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F21N3/c13-4(14,7(19,20)10(25,26)27)1-34-2(5(15,16)8(21,22)11(28,29)30)36-3(35-1)6(17,18)9(23,24)12(31,32)33 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQUYHRRCVECPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238598 | |
Record name | 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine | |
CAS RN |
915-76-4 | |
Record name | 2,4,6-Tris(1,1,2,2,3,3,3-heptafluoropropyl)-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000915764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 915-76-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-tris(heptafluoropropyl)-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.840 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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